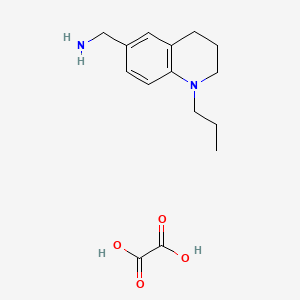

C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is a chemical compound with the molecular formula C16H24N2O4. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline ring system, followed by the introduction of the propyl group and the methylamine moiety. The final step involves the formation of the oxalate salt.

Preparation of the Quinoline Ring System: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

Formation of the Methylamine Moiety: This step typically involves reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.

Formation of the Oxalate Salt: The final compound is obtained by reacting the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine hydrochloride

- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine sulfate

- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine nitrate

Uniqueness

C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is unique due to its specific oxalate salt form, which may confer different solubility and stability properties compared to other salts. This uniqueness can influence its reactivity and applications in various fields.

Biological Activity

C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate, also known as Quinabactin (CAS No. 946270-26-4), is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3S |

| Molecular Weight | 372.48 g/mol |

| CAS Number | 946270-26-4 |

| Structure | Chemical Structure |

Quinabactin is believed to exert its biological effects through multiple pathways:

- Receptor Modulation : Quinabactin acts as a ligand for certain receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The compound exhibits properties that may mitigate oxidative stress, which is crucial in various pathological conditions.

- Regulation of Calcium Oxalate Crystallization : Research indicates that Quinabactin can influence the crystallization process of calcium oxalate (CaOx), a significant factor in kidney stone formation .

1. Antioxidant Properties

Studies have shown that Quinabactin can reduce oxidative damage in renal tissues. For instance, it has been demonstrated to protect against oxalate-induced free radical injury by modulating oxidative stress markers such as malondialdehyde and protein carbonyls . This protective effect is particularly relevant in conditions like hyperoxaluria, where renal damage is prevalent.

2. Kidney Stone Prevention

Quinabactin's role in regulating CaOx crystallization is noteworthy. By inhibiting the growth of calcium oxalate monohydrate (COM) and promoting the formation of calcium oxalate dihydrate (COD), it significantly reduces the cytotoxicity associated with CaOx crystals . This suggests potential therapeutic applications in preventing kidney stones.

Case Studies and Research Findings

Several studies have explored the biological activities of Quinabactin:

- Study on Oxidative Stress : A study highlighted that administration of Quinabactin significantly reduced renal membrane damage caused by oxalate exposure. This was evidenced by improved histological findings and decreased markers of oxidative stress .

- Kidney Stone Formation : Another investigation focused on the compound's ability to modify the crystallization dynamics of CaOx. The results indicated that Quinabactin not only inhibited crystal growth but also altered the morphology of formed crystals, making them less harmful to renal cells .

Properties

IUPAC Name |

oxalic acid;(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBRBZWCXUODAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.